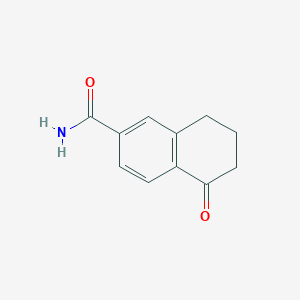

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide (5-oxo-THN) is a chemical compound with a wide range of applications in scientific research. 5-oxo-THN is a versatile and highly reactive molecule, which is synthesized in various ways and has various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Novel derivatives of 5,6,7,8-tetrahydronaphthalene-2-carboxamide have been synthesized and shown to have effects on cell proliferation and nitric oxide production in activated macrophage cells (Gurkan et al., 2011).

- Certain N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a compound related to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide, have been found to be potent glycogen phosphorylase inhibitors (Onda et al., 2008).

Chemical Reactions and Synthesis Techniques

- Research on photoreaction of halomethyl-substituted benzocyclic ketones with amines has provided insights into radical cyclization and ring expansion reactions, involving compounds like 5-Oxo-tetrahydronaphthalene-2-carboxamide (Hasegawa, 1997).

- Ultrasound-assisted dehydrogenation has been explored using derivatives of 2-oxo-tetrahydropyrimidine-5-carboxamides, demonstrating the influence of substituents on reaction rates (Memarian & Soleymani, 2011).

Pharmacological Potential

- Compounds containing 5,6,7,8-tetrahydronaphthalene moieties have shown promise in inhibiting tumor growth and exhibiting antioxidant activities (Hamdy et al., 2013).

- Anticoagulant screening of N-[(Aminoalkyl)phenyl]-tetrahydronaphthalene-1-carboxamides indicates their potential medical applications (Nguyen & Ma, 2017).

Other Applications

- Research into regioselectivity of bromination in similar compounds suggests potential for more controlled synthesis processes (Pankratov et al., 2004).

- The development of building blocks for silicon-based drugs using derivatives of tetrahydronaphthalene emphasizes the compound's utility in drug development (Büttner et al., 2007).

Mecanismo De Acción

Target of Action

The primary targets of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide are currently unknown. The compound is structurally similar to other naphthalene derivatives, which have been shown to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other naphthalene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Propiedades

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-11(14)8-4-5-9-7(6-8)2-1-3-10(9)13/h4-6H,1-3H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLTZPBVKMLQRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)N)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622943 |

Source

|

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920304-25-2 |

Source

|

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)